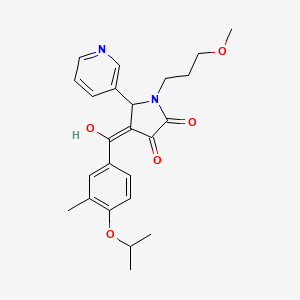
4-(4-Propan-2-ylphenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Propan-2-ylphenoxy)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 4-(4-propan-2-ylphenoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propan-2-ylphenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-iodophenol with 4-isopropylphenol in the presence of a copper catalyst. The reaction proceeds through the formation of a copper-phenoxide intermediate, which then undergoes substitution to form the desired product .
Industrial Production Methods
On an industrial scale, the preparation of this compound can be achieved through a semi-continuous or fully continuous process. This involves the diazotization of the corresponding anilines followed by decomposition of the diazonium salts in the presence of sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
4-(4-Propan-2-ylphenoxy)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group in the compound is highly reactive towards electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Electrophilic Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
4-(4-Propan-2-ylphenoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of bioactive natural products and conducting polymers.
Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is explored for its antioxidant properties and potential use in pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Propan-2-ylphenoxy)phenol involves its antioxidant properties. The compound acts as a free radical scavenger and metal chelator, which helps in reducing oxidative stress. It also affects cell signaling pathways and gene expression, contributing to its biological activities .
Comparison with Similar Compounds
4-(4-Propan-2-ylphenoxy)phenol can be compared with other phenolic compounds such as:
Phenol: A simpler compound with similar antioxidant properties but less complex structure.
4-Hexylresorcinol: A phenolic compound used as an antiseptic with fewer side effects.
Hydroquinone: Known for its redox properties and use in skin-lightening products.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenoxy)phenol |
InChI |
InChI=1S/C15H16O2/c1-11(2)12-3-7-14(8-4-12)17-15-9-5-13(16)6-10-15/h3-11,16H,1-2H3 |
InChI Key |
QQJHTWSIORERRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12129033.png)
![(5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129037.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12129042.png)


![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12129065.png)


![6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B12129089.png)
![N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide](/img/structure/B12129096.png)
![Dimethyl 5-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B12129103.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimeth ylphenyl)acetamide](/img/structure/B12129109.png)

![3-chloro-N-[(2Z)-3-[(4-fluorobenzyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12129130.png)
